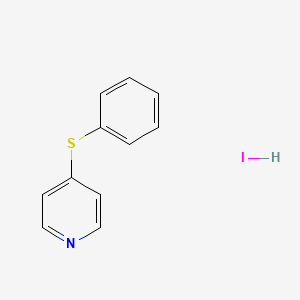
6-Quinolinol, 1,1'-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) typically involves multi-step organic reactions. One common method includes the reaction of 1,2,3,4-tetrahydroquinoline with specific reagents under controlled conditions to introduce the desired functional groups . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as l-proline .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .
Aplicaciones Científicas De Investigación
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
6-Quinolinol, 1,1’-dioxybis(1,2,3,4-tetrahydro-2,2,4-trimethyl-) is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
75074-93-0 |
|---|---|
Fórmula molecular |
C24H32N2O4 |
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
1-[(6-hydroxy-2,2,4-trimethyl-3,4-dihydroquinolin-1-yl)peroxy]-2,2,4-trimethyl-3,4-dihydroquinolin-6-ol |
InChI |
InChI=1S/C24H32N2O4/c1-15-13-23(3,4)25(21-9-7-17(27)11-19(15)21)29-30-26-22-10-8-18(28)12-20(22)16(2)14-24(26,5)6/h7-12,15-16,27-28H,13-14H2,1-6H3 |
Clave InChI |
GYNNVQGLFDBZSU-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(C2=C1C=C(C=C2)O)OON3C4=C(C=C(C=C4)O)C(CC3(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


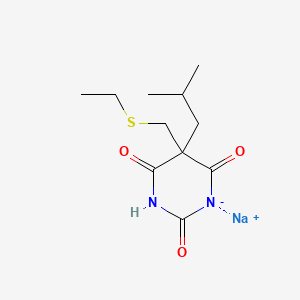
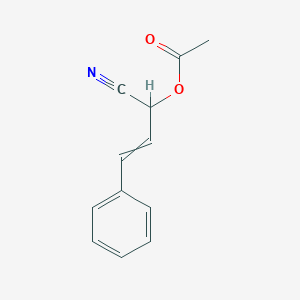
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)




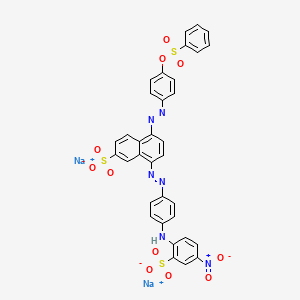
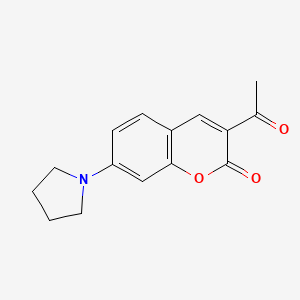
![2-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}pyridine](/img/structure/B14445741.png)
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
